1-[(3-chlorobenzyl)sulfonyl]-N-cyclooctylpiperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3-Chlorophenyl)methanesulfonyl]-N-cyclooctylpiperidine-4-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a piperidine ring, a cyclooctyl group, and a methanesulfonyl chloride moiety attached to a chlorophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-chlorophenyl)methanesulfonyl]-N-cyclooctylpiperidine-4-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of (3-chlorophenyl)methanesulfonyl chloride with piperidine derivatives under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The use of solvents like tetrahydrofuran (THF) and reagents such as butylamine can facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like recrystallization and purification using techniques such as column chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1-[(3-Chlorophenyl)methanesulfonyl]-N-cyclooctylpiperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Tetrahydrofuran (THF), acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce corresponding alcohols or amines.
Scientific Research Applications
1-[(3-Chlorophenyl)methanesulfonyl]-N-cyclooctylpiperidine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(3-chlorophenyl)methanesulfonyl]-N-cyclooctylpiperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(3-Chlorophenyl)methanesulfonyl chloride: A precursor in the synthesis of the target compound.
N-Butyl-(3-chlorophenyl)methanesulfonamide: Another related compound with similar structural features.
Uniqueness
1-[(3-Chlorophenyl)methanesulfonyl]-N-cyclooctylpiperidine-4-carboxamide is unique due to its combination of a piperidine ring, cyclooctyl group, and methanesulfonyl chloride moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other related compounds.
Properties
Molecular Formula |
C21H31ClN2O3S |
---|---|
Molecular Weight |
427.0 g/mol |
IUPAC Name |
1-[(3-chlorophenyl)methylsulfonyl]-N-cyclooctylpiperidine-4-carboxamide |
InChI |
InChI=1S/C21H31ClN2O3S/c22-19-8-6-7-17(15-19)16-28(26,27)24-13-11-18(12-14-24)21(25)23-20-9-4-2-1-3-5-10-20/h6-8,15,18,20H,1-5,9-14,16H2,(H,23,25) |
InChI Key |
MMJUIRIUCDMAAD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.